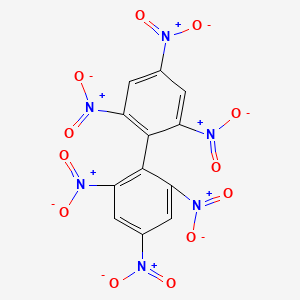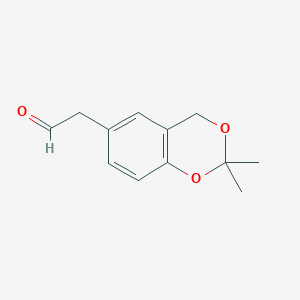
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde is a chemical compound with a unique structure that includes a benzodioxin ring fused with an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde typically involves the reaction of 2,2-dimethyl-4H-1,3-benzodioxin with an appropriate aldehyde precursor. One common method involves the use of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as an intermediate . The reaction conditions often include the use of solvents like acetonitrile and reagents such as cesium carbonate under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents like Jones reagent.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including as a precursor to bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxazolidinone, 5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-, (5R)-: This compound shares a similar benzodioxin core but differs in its functional groups, leading to different chemical properties and applications.
Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-: Another related compound with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde is unique due to its specific combination of a benzodioxin ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
208925-09-1 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O3/c1-12(2)14-8-10-7-9(5-6-13)3-4-11(10)15-12/h3-4,6-7H,5,8H2,1-2H3 |
Clave InChI |
HCKHMVZROLZQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2=C(O1)C=CC(=C2)CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


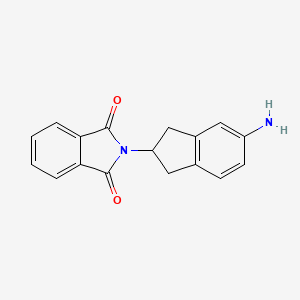
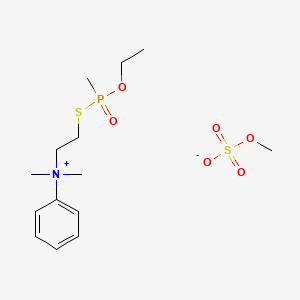

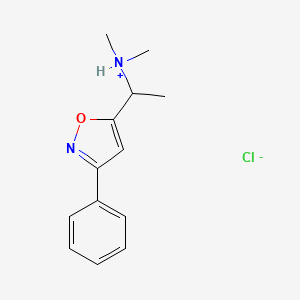
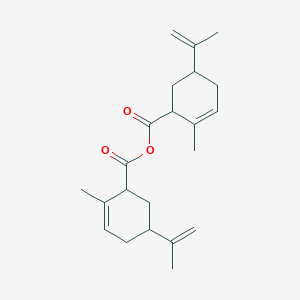



![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

